![molecular formula C18H14ClN3O2S2 B2501804 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide CAS No. 301305-19-1](/img/structure/B2501804.png)
3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide is a compound notable for its structural complexity and potential applications in various scientific fields. It contains multiple functional groups, including a thiazolidinone ring, a chlorobenzylidene moiety, and a pyridinyl-propionamide chain, giving it diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves the formation of the thiazolidinone ring through a cyclization reaction. One common method starts with a suitable thioamide, which reacts with α-halo ketones to form the thiazolidinone core. The chlorobenzylidene group is then introduced via an aldol condensation reaction between the intermediate thiazolidinone and p-chlorobenzaldehyde. Finally, the pyridin-3-yl-propionamide chain is added through an amide bond formation, possibly using coupling reagents like DCC or EDC in the presence of a base.
Industrial Production Methods: For industrial-scale production, the synthesis may involve optimizing reaction conditions such as temperature, solvent choice, and the use of catalysts to increase yield and purity. Continuous flow techniques could be employed to streamline the process, reducing reaction times and improving scalability.
化学反応の分析
Types of Reactions: 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide undergoes various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Potentially reducing the carbonyl groups to alcohols.
Substitution: Halide substitutions can occur on the chlorobenzylidene ring.
Oxidation: Often performed using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution may involve reagents such as sodium azide or sodium thiolate under appropriate conditions.
Major Products: The major products depend on the reaction type but may include sulfoxides, reduced alcohol derivatives, and substituted thiazolidinones.
科学的研究の応用
Chemistry: The unique structural features make it a valuable scaffold for developing novel chemical entities.
Biology: In biological research, it is investigated for its interactions with proteins and nucleic acids, potentially serving as a molecular probe.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, by modulating specific biological pathways.
Industry: Its chemical stability and reactivity may find applications in material science, including the development of new polymers or catalysts.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets. The thiazolidinone ring, for instance, may inhibit certain enzymes, while the chlorobenzylidene group can interact with hydrophobic pockets in proteins. The pyridin-3-yl-propionamide chain might enhance binding affinity and specificity to target receptors or enzymes.
類似化合物との比較
Compared to other thiazolidinone derivatives, 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide stands out due to the presence of the chlorobenzylidene group and the pyridinyl-propionamide chain, which confer unique chemical and biological properties. Similar compounds may include:
3-(4-Bromobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl derivatives.
3-(4-Methylbenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl compounds.
Unique Properties: Its specific combination of functional groups provides distinctive reactivity patterns and biological activities, setting it apart from other thiazolidinone derivatives.
特性
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S2/c19-13-5-3-12(4-6-13)10-15-17(24)22(18(25)26-15)9-7-16(23)21-14-2-1-8-20-11-14/h1-6,8,10-11H,7,9H2,(H,21,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENKWPWNYSHYRY-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
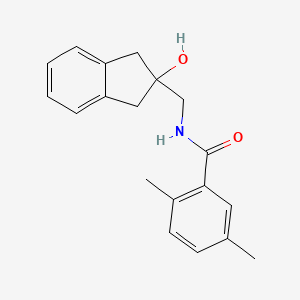
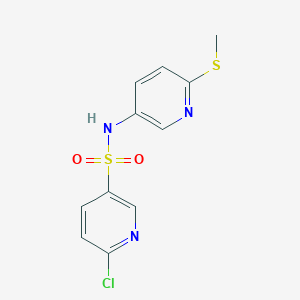
![3-[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2501728.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2501731.png)
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)
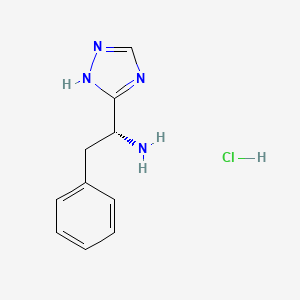
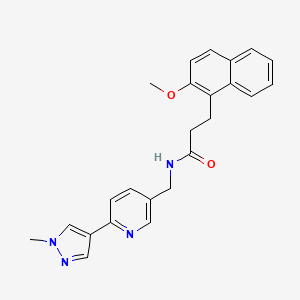
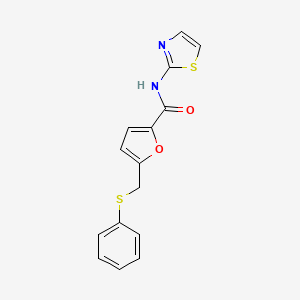
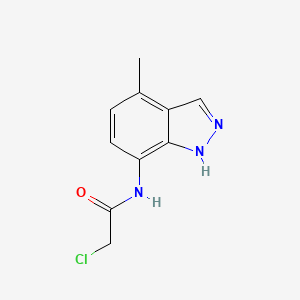
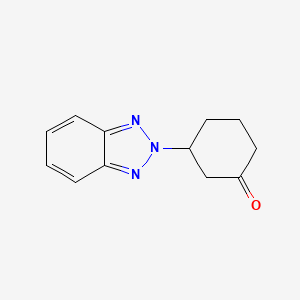
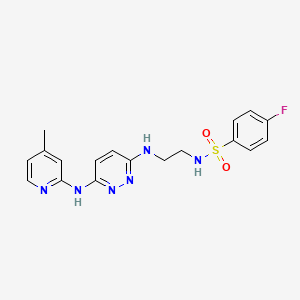
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)
